2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
The compound 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a heterocyclic acetamide derivative characterized by a 1,3-thiazol-2-yl acetamide core linked to a substituted imidazole ring via a sulfanyl bridge. The imidazole moiety is further functionalized with a 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy substituents. This structural framework is common in medicinal chemistry, as acetamide derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
For instance, 2-aminothiazole derivatives are often condensed with arylacetic acids using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) with triethylamine (TEA) as a base . Such methods may be extrapolated to the target compound’s synthesis.
Properties
IUPAC Name |
2-[1-(2,4-dimethoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-11-9-25-16(19-11)20-15(22)10-26-17-18-6-7-21(17)13-5-4-12(23-2)8-14(13)24-3/h4-9H,10H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBKXEAPPCTSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=CN2C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide is a novel organic compound that has garnered attention for its potential biological activities. Its structure includes an imidazole ring, a sulfanyl group, and an acetamide moiety, which may contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Features
The compound's structure can be broken down into several key components:
- Imidazole Ring : Known for its ability to coordinate with metal ions, which may inhibit metalloenzymes.
- Sulfanyl Group : Capable of forming disulfide bonds with cysteine residues in proteins, potentially altering protein function.
- Acetamide Moiety : Involved in hydrogen bonding, enhancing binding affinity to various biological targets.
Research indicates that the biological activity of this compound may stem from several mechanisms:
- Metal Ion Coordination : The imidazole ring's capacity to bind metal ions suggests that it could inhibit enzymes that rely on these ions for activity.
- Disulfide Bond Formation : The sulfanyl group can interact with thiol groups in proteins, affecting their structure and function.
- Hydrogen Bonding : The acetamide group can form hydrogen bonds with biological macromolecules, increasing the compound's specificity and affinity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance:
- Compounds containing imidazole and thiazole derivatives have shown significant activity against various viruses, including HSV-1 and HBV .
- The structural similarities suggest that this compound may exhibit comparable antiviral properties.
Enzyme Inhibition
The ability of the imidazole ring to coordinate with metal ions indicates potential as an enzyme inhibitor. This property is particularly relevant for metalloenzymes involved in critical biochemical pathways.
Comparative Analysis
To understand the unique aspects of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide | Imidazole ring, sulfanyl group | Enhanced binding affinity due to acetamide |
| 5-substituted phenyl-1,2,4-triazole derivatives | Triazole ring instead of imidazole | Different biological activities linked to triazole structure |
This comparison highlights how variations in substituents can influence the biological activity of related compounds.
Case Studies
Several case studies illustrate the potential applications of this compound:
- Antiviral Activity Study : A study investigating imidazole derivatives found that certain compounds exhibited over 90% inhibition of HSV replication in vitro .
- Enzyme Inhibition Research : Research on thiazole-containing compounds demonstrated significant inhibition of specific metalloenzymes, suggesting a similar potential for this compound .
Comparison with Similar Compounds
Key Observations:
Chloro/fluoro substituents (e.g., in ) may increase metabolic stability but reduce solubility.
The dichlorophenyl-thiazol derivative () exhibits a twisted dihedral angle (61.8°), influencing molecular packing and crystal lattice interactions.
Pharmacodynamic Implications: Sulfoxide-containing analogs () highlight the role of chirality in pharmacokinetics, as enantiomers may exhibit distinct biological activities.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing the compound with high purity?
- Methodological Answer : Synthesis requires multi-step protocols, starting with imidazole ring cyclization (e.g., via condensation of 1-(2,4-dimethoxyphenyl)imidazole precursors) followed by sulfanyl linkage formation using thiol-acetamide coupling. Critical parameters include:
- Temperature control : 60–80°C for imidazole cyclization to avoid side products .
- pH optimization : Mildly basic conditions (pH 8–9) during sulfanyl bond formation to prevent hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS .
Q. Which analytical techniques are optimal for confirming the compound’s structure and purity?
- Methodological Answer : A combination of spectroscopic and chromatographic methods:
- NMR : - and -NMR to verify imidazole, thiazole, and acetamide moieties. Aromatic protons in the 2,4-dimethoxyphenyl group appear as distinct doublets (δ 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .
- HPLC : Reverse-phase methods with UV detection (λ = 254 nm) to quantify purity .
Q. How does the sulfanyl (-S-) group influence the compound’s chemical reactivity?
- Methodological Answer : The sulfanyl group enhances nucleophilic susceptibility, enabling:
- Oxidation : Forms sulfoxide/sulfone derivatives using HO or mCPBA, altering bioactivity .
- Substitution reactions : Reacts with electrophiles (e.g., alkyl halides) under basic conditions to modify the thioether linkage .
- Stability : Assessed via accelerated degradation studies (40°C/75% RH for 4 weeks), monitored by HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to probe electronic effects on target binding .
- Functional group swaps : Replace the thiazole ring with triazole or oxadiazole to assess heterocycle impact on potency .
- Assays : Use in vitro enzyme inhibition (e.g., kinase assays) and cytotoxicity screens (MTT assay on cancer cell lines) to correlate structural changes with activity .
- Example : highlights that 4-fluorophenyl analogs exhibit enhanced antimicrobial activity compared to methyl-substituted derivatives .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell line passage number, serum concentration, and incubation time .
- Orthogonal validation : Confirm activity using disparate methods (e.g., enzymatic assays vs. cell-based reporter systems) .
- Purity reassessment : Re-analyze disputed batches via LC-MS to rule out impurities as confounding factors .
Q. What mechanistic hypotheses explain the compound’s interaction with biological targets?
- Methodological Answer :
- Enzyme inhibition : Docking studies (AutoDock Vina) suggest the imidazole-thiazole core binds ATP pockets in kinases, supported by IC values <1 µM in kinase inhibition assays .
- Receptor antagonism : Radioligand binding assays (e.g., -labeled GPCR ligands) quantify displacement potency .
- Pathway analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., MAPK/ERK pathway modulation) .
Q. How can stability under physiological conditions be systematically evaluated?
- Methodological Answer :
- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24h; monitor degradation via HPLC. The compound shows instability at pH <3 due to imidazole protonation .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, relevant for storage .
- Light sensitivity : Conduct ICH Q1B photostability testing; amber glassware recommended for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
